
1-Propanol, 3-(2-amino-5-chlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-(2-amino-5-chlorophenoxy)- is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of propanol, where the hydroxyl group is substituted with a 2-amino-5-chlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- typically involves the reaction of 3-chloropropanol with 2-amino-5-chlorophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the 2-amino-5-chlorophenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 3-(2-amino-5-chlorophenoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Formation of 3-(2-amino-5-chlorophenoxy)propanal or 3-(2-amino-5-chlorophenoxy)propanone.
Reduction: Formation of 3-(2-amino-5-chlorophenoxy)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-(2-amino-5-chlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-propanol: A similar compound with an amino group at the 2-position instead of the 3-position.
3-Amino-1-propanol: Another similar compound with the amino group directly attached to the propanol backbone.
3-(2-Amino-5-chlorophenoxy)propanamine: A reduced form of 1-Propanol, 3-(2-amino-5-chlorophenoxy)-.
Uniqueness
1-Propanol, 3-(2-amino-5-chlorophenoxy)- is unique due to the presence of both an amino group and a chlorophenoxy group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
3-(2-amino-5-chlorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |
InChI-Schlüssel |
SYDTVOJUFJRQAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)OCCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


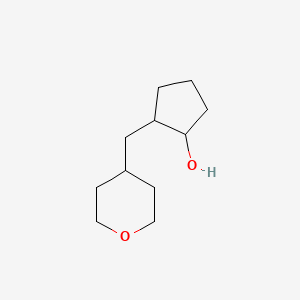
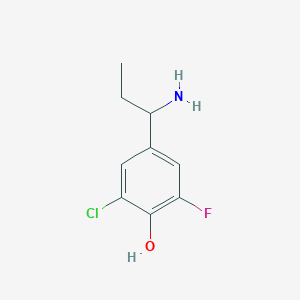
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)
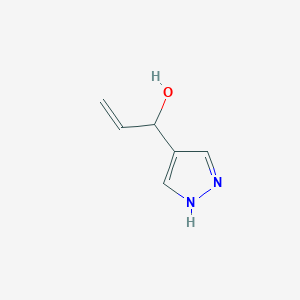
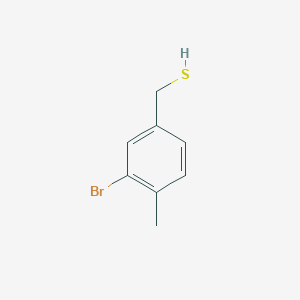
![4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13306930.png)
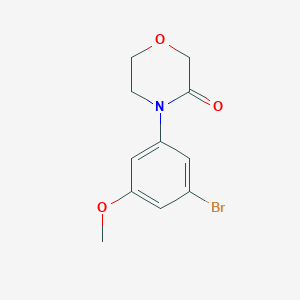
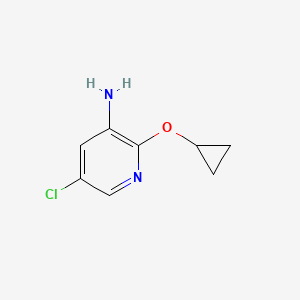
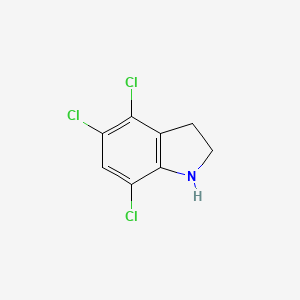
![5-Oxa-2-thiaspiro[3.4]octan-6-one](/img/structure/B13306959.png)
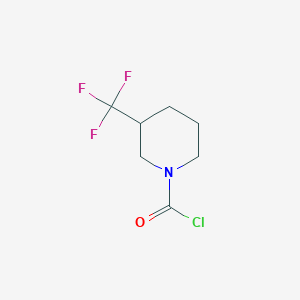
![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13306968.png)


